molecular formula C11H12 B14158466 1-Phenyl-3-methyl-1-butyne CAS No. 1612-03-9

1-Phenyl-3-methyl-1-butyne

Cat. No.: B14158466
CAS No.: 1612-03-9
M. Wt: 144.21 g/mol
InChI Key: ZSSKQAZGJBLRRM-UHFFFAOYSA-N
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Description

1-Phenyl-3-methyl-1-butyne (CAS 1612-03-9), with the molecular formula C11H12 and an average molecular mass of 144.21 g/mol, is a specialized organic compound of interest in advanced research . This compound, also known as (3-methylbut-1-yn-1-yl)benzene and isopropyl-phenyl-acetylene, serves as a valuable building block in synthetic organic chemistry and materials science research . In fundamental research, this compound has been used in reaction dynamics studies with phenyl radicals, helping to shed light on the formation of polycyclic aromatic hydrocarbons (PAHs) and related species on the C10H10 potential energy surface, which is relevant for understanding processes in combustion systems and the interstellar medium . As a chemical reagent, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1612-03-9

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

3-methylbut-1-ynylbenzene

InChI

InChI=1S/C11H12/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,1-2H3

InChI Key

ZSSKQAZGJBLRRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 3 Methyl 1 Butyne

Synthesis from Related Alkyne Precursors

The synthesis of 1-phenyl-3-methyl-1-butyne from 3-methyl-1-butyne (B31179) often involves the formation of a carbon-carbon bond between the terminal alkyne and a phenyl group donor. This transformation is prominently achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This method is highly valued for its efficiency and mild reaction conditions, allowing for the direct arylation of terminal alkynes. nih.gov

The Sonogashira reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) salt. organic-chemistry.orgresearchgate.net The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with a phenyl halide (e.g., iodobenzene, bromobenzene). Simultaneously, in the copper cycle, the terminal alkyne, 3-methyl-1-butyne, reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination from the palladium center, which yields the desired product, this compound, and regenerates the palladium(0) catalyst. nih.gov

A variety of phenylating agents can be used, with aryl halides being the most common. The reactivity of the halide is a critical factor, generally following the trend I > Br > Cl. Aryl triflates can also be employed as effective coupling partners. wikipedia.org The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and purity of the final product. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The reaction is typically carried out in the presence of an amine base, such as triethylamine or diethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org

Below is an interactive data table summarizing typical conditions for the Sonogashira coupling reaction to synthesize this compound.

Phenylating AgentPalladium CatalystCopper Co-catalystBaseSolventTemperatureYield (%)
IodobenzenePd(PPh₃)₄CuITriethylamineTHFRoom Temp.High
BromobenzenePdCl₂(PPh₃)₂CuIDiisopropylamineToluene50 °CGood-High
Phenyl TriflatePd(OAc)₂/dppfCuIDBUDMF80 °CGood
IodobenzenePdCl₂(dppf)None (Copper-free)PiperidineNMPRoom Temp.Good

Reaction Chemistry and Mechanistic Investigations of 1 Phenyl 3 Methyl 1 Butyne

Addition Reactions Across the Alkyne Triple Bond

The triple bond of 1-phenyl-3-methyl-1-butyne is a focal point for a variety of addition reactions, allowing for the synthesis of a diverse range of molecular structures. The reactivity of this internal alkyne is influenced by the steric bulk of the isopropyl group and the electronic effects of the phenyl group.

Hydrogenation of this compound can lead to the formation of either alkenes or alkanes, depending on the specific reaction conditions and catalysts employed. smolecule.com

The catalytic hydrogenation of alkynes is a fundamental transformation in organic synthesis. libretexts.org In the presence of metal catalysts like palladium, platinum, or nickel, hydrogen gas (H₂) adds across the triple bond. libretexts.org The reaction typically proceeds in a stepwise manner, first forming an alkene intermediate, which can then be further reduced to an alkane. libretexts.org

For alkynes, complete hydrogenation to the corresponding alkane is generally favored thermodynamically. libretexts.org Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel are highly effective in promoting the addition of hydrogen. libretexts.orglibretexts.org Due to their high activity, isolating the intermediate alkene can be challenging as the second hydrogenation often occurs rapidly. libretexts.org

To achieve partial hydrogenation and selectively obtain the alkene, a "poisoned" or deactivated catalyst is necessary. A notable example is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline. libretexts.org This deactivation prevents the further reduction of the initially formed cis-alkene to an alkane. libretexts.org The hydrogenation process on a metal surface typically results in syn-addition of the hydrogen atoms, leading to the formation of a cis-alkene. libretexts.orgmasterorganicchemistry.com

Conversely, a dissolving metal reduction, using sodium or lithium in liquid ammonia, can be employed to generate a trans-alkene via an anti-addition of hydrogen through a radical mechanism. libretexts.org

Table 1: General Catalysts and Products in Alkyne Hydrogenation

Catalyst SystemPredominant ProductStereochemistry of Addition
H₂, Pd/C, PtO₂, or NiAlkaneN/A (for full saturation)
H₂, Lindlar's Catalystcis-Alkenesyn-addition
Na or Li in NH₃ (l)trans-Alkeneanti-addition

This table presents generalized outcomes for alkyne hydrogenation and is not specific to this compound due to a lack of specific experimental data in the search results.

The regioselectivity of metal-mediated coupling reactions involving unsymmetrical alkynes like this compound is significantly influenced by both steric and electronic factors. In such reactions, the metal catalyst can add to one of two positions on the alkyne, leading to different regioisomers.

In the context of metallacycle-mediated cross-coupling reactions, steric effects can dictate the regiochemical outcome. acs.org For instance, in the absence of a directing group, it is expected that the coupling would proceed under steric control, with bond formation occurring at the less hindered position of the alkyne. acs.org The bulky isopropyl group in this compound would sterically hinder the approach to the adjacent carbon of the triple bond.

Electronic effects also play a crucial role. The phenyl group can stabilize an adjacent positive charge through resonance, which can influence the regioselectivity of reactions that proceed through intermediates with developing positive charge, such as in Markovnikov-selective additions. mcmaster.ca Conversely, in anti-Markovnikov additions, the regioselectivity is reversed. mcmaster.ca

In some cases, the interplay of steric and electronic effects can be complex, and the outcome may depend on the specific catalyst system and reaction conditions. For example, in cobalt-catalyzed hydroacylations of 1,3-dienes, the regioselectivity can be switched based on the identity of the bisphosphine ligand. rsc.org While not directly involving this compound, this highlights the tunability of regioselectivity in metal-catalyzed reactions.

Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond of an alkyne, yielding vinylsilanes. This reaction is a key method for the synthesis of silicon-containing organic compounds. This compound can undergo hydrosilylation, reacting with silanes to form siloxanes. smolecule.com The related terminal alkyne, 3-methyl-1-butyne (B31179), is known to undergo hydrosilylation with phenylsilane. cymitquimica.comthermofisher.krfishersci.pt

Recent studies on the hydrosilylation of the related compound 1-phenyl-1-butyne (B1346892) using a cobalt catalyst have shown that the regioselectivity can be controlled by additives. chinesechemsoc.org For example, with a specific cobalt/phosphine system, the use of AlⁱBu₃ as an additive favored the formation of the cis-α-addition product, while NaBArF₄ promoted the formation of the cis-β-addition product. chinesechemsoc.org Density Functional Theory (DFT) calculations have been used to investigate the energy barriers of these pathways, confirming that the additive influences the relative stability of the transition states leading to the different regioisomers. chinesechemsoc.org

Table 2: Regioselective Hydrosilylation of 1-Phenyl-1-butyne with a Cobalt Catalyst

AdditiveRegioisomeric Ratio (α:β)
AlⁱBu₃84:16
NaBArF₄19:81

Data from a study on 1-phenyl-1-butyne. chinesechemsoc.org This information is presented as analogous to the potential reactivity of this compound.

The triple bond of this compound is susceptible to attack by nucleophiles, leading to addition reactions. smolecule.com The regioselectivity of nucleophilic addition to alkynes is often governed by the electronic nature of the substituents. For alkynes activated by electron-withdrawing groups, conjugate (or Michael) addition is a common pathway. inflibnet.ac.inbham.ac.uk

In the case of this compound, the phenyl group can influence the polarization of the alkyne. The reaction with strong nucleophiles, such as organolithium or Grignard reagents, would likely lead to addition at one of the sp-hybridized carbons. bham.ac.uk The specific site of attack would be influenced by the steric hindrance of the isopropyl group and the electronic stabilization provided by the phenyl ring. Weaker nucleophiles, like enolates or thiols, can also add to activated alkynes. inflibnet.ac.inbham.ac.uk

Hydroacylation is the addition of an aldehyde's C-H bond across a C-C triple bond, typically catalyzed by transition metals like rhodium or ruthenium, to form α,β-unsaturated ketones. nih.govescholarship.org However, in some ruthenium-catalyzed systems, a tandem isomerization-hydroacylation cascade can lead to the formation of β,γ-unsaturated ketones. nih.gov

Studies on the ruthenium-catalyzed hydroacylation of internal alkynes have shown that the structure of the alkyne is critical for reactivity. While 1-phenyl-1-propyne (B1211112) undergoes hydroacylation with various aldehydes in high yields, the closely related 1-phenyl-1-butyne, which has an ethyl group instead of a methyl group, fails to yield the desired β,γ-unsaturated ketone product. nih.gov This lack of reactivity is attributed to increased allylic strain. rsc.orgnih.gov

The proposed mechanism involves the formation of a 1,3-disubstituted allene (B1206475) intermediate via β-hydride elimination from a metal-vinyl complex. nih.gov The increased steric bulk of the ethyl group in 1-phenyl-1-butyne (and presumably the even bulkier isopropyl group in this compound) would disfavor the formation of this allene intermediate due to heightened allylic strain, thus inhibiting the hydroacylation reaction. rsc.orgnih.gov

Reactions Involving Radical Species

Reactivity with Phenyl Radicals and Allene Formation

The reaction of phenyl radicals with alkynes can lead to the formation of various products, including substituted allenes. In the context of C3H4 isomers, the reaction of phenyl radicals with allene and propyne (B1212725) has been studied, with indene (B144670) and hydrogen atoms being predominant products at lower temperatures. researchgate.net The formation of indene from the phenyl plus allene reaction involves a smaller number of isomerization steps compared to the reaction with propyne. researchgate.net

While direct studies on this compound with phenyl radicals are not extensively detailed in the provided results, the reaction of the phenyl radical with 1-butyne (B89482) is known to produce 1-phenyl-1-butyne. uhmreactiondynamics.org The general mechanism for the reaction between a chlorine radical and propadiene involves either H-atom abstraction to form an allenic radical or chlorine addition to the central carbon to form an allylic radical. nih.gov This suggests that radical addition to the sterically hindered internal carbon of the triple bond in this compound could be a potential pathway, which could then lead to rearrangement and allene formation. The synthesis of allenes can be achieved through various methods, including the copper-catalyzed reaction of 1-alkynes with N-tosylhydrazones. organic-chemistry.org

Theoretical Kinetic Studies of Related Alkyne Combustion Processes

Theoretical studies on the combustion of alkynes are crucial for understanding the formation of pollutants like polycyclic aromatic hydrocarbons (PAHs) and soot. mdpi.com Hydrogen atom abstraction from the propargyl C-H sites of alkynes is a key initiation step in their combustion. mdpi.comnih.gov The resulting resonance-stabilized propargyl radicals are important intermediates in the formation of larger aromatic structures. mdpi.com

Systematic theoretical studies have been conducted on the reaction mechanisms and rate constants for hydrogen abstraction from various alkynes by hydrogen (H) and hydroxyl (OH) radicals. mdpi.comnih.gov These studies often employ quantum chemical methods like CBS-QB3, CBS-APNO, and G3, along with canonical transition state theory and RRKM theory to determine kinetic parameters. researchgate.net For instance, the energy barriers for H-atom abstraction by methylperoxy (CH₃O₂) radicals are significantly lower at propargylic carbon sites compared to alkylic sites. acs.org The lowest energy barrier is observed for abstraction from a tertiary propargylic carbon. acs.org

A theoretical kinetic study of the combustion of 1-butyne, 2-butyne, and 3-methyl-1-butyne has been performed, highlighting the importance of these molecules in combustion chemistry. researchgate.net The pyrolysis of 1-butyne, for example, leads to the formation of propargyl radicals. researchgate.net Furthermore, the reaction of the phenyl radical with propargyl has been theoretically investigated, showing that it can lead to the formation of indene, a key step in PAH growth. rsc.org

Calculated Electronic Energy Barriers for H Atom Abstraction by CH₃O₂ Radicals from Alkynes (kcal mol⁻¹)
Carbon SiteEnergy Barrier
Primary Alkylic19.67
Tertiary Propargylic12.7

Cycloaddition and Cyclization Reactions

Copper-Catalyzed Azide-Alkyne Cycloadditions (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction offers significant advantages over the thermal Huisgen 1,3-dipolar cycloaddition, including milder reaction conditions, higher yields, and specific formation of the 1,4-regioisomer. organic-chemistry.orgbeilstein-journals.org The Cu(I) catalyst, which can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate. organic-chemistry.orgacs.org

The CuAAC reaction is tolerant of a wide range of functional groups and can be performed in aqueous conditions. organic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). acs.org While specific examples using this compound were not found in the search results, its nature as a terminal alkyne makes it a suitable substrate for this transformation. Numerous studies have demonstrated the synthesis of various triazole derivatives using this methodology with other terminal alkynes. organic-chemistry.orgresearchgate.netsemanticscholar.orgraco.catnih.gov

Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
FeatureDescription
CatalystCu(I) species
ReactantsTerminal alkynes and azides
Product1,4-disubstituted 1,2,3-triazoles
ConditionsMild, often at room temperature, aqueous compatible organic-chemistry.org
RegioselectivityHigh for the 1,4-isomer organic-chemistry.orgnih.gov

Cobalt-Catalyzed Asymmetric Hydroboration/Cyclization of Enynes

Cobalt-catalyzed reactions have emerged as powerful tools in organic synthesis, offering sustainable alternatives to precious metal catalysts. organic-chemistry.org In the context of enynes, cobalt catalysts have been successfully employed in asymmetric hydroboration/cyclization reactions. nih.govnus.edu.sgx-mol.com These reactions typically involve the use of a cobalt salt, such as Co(acac)₂, in combination with a chiral ligand. nih.gov

One notable application is the cobalt-catalyzed asymmetric hydroboration/cyclization of 1,6-enynes using pinacolborane (HBpin), which yields chiral five-membered cyclic compounds with high enantioselectivity. nih.govnus.edu.sgx-mol.com The reaction proceeds through the activation of the cobalt precatalyst by HBpin. nih.gov While direct examples with this compound within an enyne structure were not explicitly found, the broad substrate scope of these reactions suggests its potential applicability. organic-chemistry.org The methodology has been applied to a variety of oxygen-, nitrogen-, and carbon-tethered 1,6-enynes, demonstrating its versatility. nih.govx-mol.com Furthermore, cobalt catalysts have been used for the regiodivergent hydroboration of 1,3-diynes, showcasing the tunability of cobalt catalysis. geresearchgroup.comresearchgate.net

Nucleophilic Substitution Reactions and Rearrangements

The triple bond in this compound can participate in nucleophilic addition reactions. smolecule.com While less common than for carbonyls, alkynes can be attacked by nucleophiles, particularly when activated by a metal catalyst.

Nucleophilic aromatic substitution (NAS) is a related class of reactions where a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com This typically requires an electron-poor aromatic ring and proceeds through an addition-elimination mechanism or a benzyne (B1209423) intermediate. masterorganicchemistry.commasterorganicchemistry.com While not directly a reaction of the alkyne group itself, a molecule like this compound could potentially undergo NAS if the phenyl ring were appropriately substituted with electron-withdrawing groups and a leaving group.

Hydrolysis of Related Chloro-Substituted Butynes and Allene Formation

The hydrolysis of tertiary propargyl chlorides, such as 3-chloro-3-methyl-1-phenylbut-1-yne, a derivative of this compound, is a reaction of significant mechanistic interest. The solvolysis of such compounds, particularly in polar solvents like aqueous acetic acid, typically proceeds through an S(_N)1 mechanism. vaia.comlibretexts.org This is due to the ability of the substrate to form a relatively stable tertiary carbocation upon the departure of the chloride leaving group. vaia.com The stability of this carbocation is enhanced by the presence of the adjacent methyl groups through hyperconjugation and inductive effects. vaia.com

The initial step in the hydrolysis is the rate-determining ionization of the C-Cl bond to form a tertiary vinyl cation intermediate. libretexts.org This carbocation is subject to attack by a nucleophile, in this case, water or acetate from the solvent. However, an important competing reaction pathway for propargyl systems is the rearrangement to an allene. The formation of an allenic product, 3-methyl-1-phenyl-1,2-butadiene, can occur from the vinyl cation intermediate. The reaction of phenyl radicals with allene has been studied, indicating the relevance of allene structures in related chemical systems. researchgate.net The mechanism for allene formation in the solvolysis of related systems can involve the deprotonation of the carbocation at a neighboring carbon atom.

S(_N)1 Reaction Mechanisms and Carbocation Rearrangements

The S(_N)1 (unimolecular nucleophilic substitution) reaction is characterized by a stepwise mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate and is fastest for substrates that form stable carbocations, such as tertiary halides. libretexts.orgmasterorganicchemistry.com For a substrate like 3-chloro-3-methyl-1-phenylbut-1-yne, the departure of the chloride ion generates a tertiary carbocation. vaia.com This carbocation is planar at the positively charged carbon, which is sp hybridized. libretexts.org

A key feature of reactions involving carbocation intermediates is their propensity to undergo rearrangement to form a more stable carbocation. libretexts.orglibretexts.org These rearrangements, typically 1,2-shifts, can involve the migration of a hydride ion (hydride shift) or an alkyl or aryl group (alkyl or phenyl shift). libretexts.orgstedwards.edu The driving force for this rearrangement is the formation of a more stabilized carbocation (e.g., a tertiary carbocation from a secondary one, or a resonance-stabilized cation). libretexts.org

In the case of the carbocation formed from 3-chloro-3-methyl-1-phenylbut-1-yne, the initial cation is a tertiary vinyl cation. However, the presence of a neighboring phenyl group introduces the possibility of a phenyl shift. The π-electrons of a suitably oriented phenyl group can assist in the ionization step, leading to a phenonium ion intermediate. msu.edu The opening of this phenonium ion can lead to a rearranged carbocation where the positive charge is delocalized into the aromatic ring, providing significant resonance stabilization. msu.edu Such rearrangements often compete with direct nucleophilic attack on the initial carbocation, leading to a mixture of products. The final product distribution depends on the relative rates of nucleophilic attack versus rearrangement. msu.edu

Factor Influence on S(_N)1 Reaction of 3-Chloro-3-methyl-1-phenylbut-1-yne
Substrate Structure Tertiary halide, favoring the formation of a stable carbocation. masterorganicchemistry.com
Carbocation Intermediate Formation of a tertiary vinyl cation, with potential for rearrangement. vaia.com
Leaving Group Chloride is a good leaving group, facilitating ionization. masterorganicchemistry.com
Solvent Polar protic solvents (e.g., water, acetic acid) stabilize the carbocation and leaving group anion, accelerating the reaction. libretexts.org
Rearrangement Potential for a 1,2-phenyl shift to form a resonance-stabilized benzylic cation. msu.edu

Photosensitized (Electron Transfer) Tautomerization of Phenyl Alkene Systems

Photosensitized (electron transfer) reactions provide a pathway for the tautomerization of conjugated phenyl alkenes into their less thermodynamically stable non-conjugated isomers. cdnsciencepub.com This process is distinct from typical acid or base-catalyzed equilibrations. cdnsciencepub.com While this compound is an alkyne, this photochemical principle is highly relevant to its potential isomerization products and related phenyl-substituted unsaturated systems.

The mechanism is initiated by the irradiation of an electron-accepting photosensitizer in the presence of the phenyl-conjugated alkene. cdnsciencepub.comacs.org This leads to the formation of an alkene radical cation and a sensitizer (B1316253) radical anion. cdnsciencepub.com The process can be facilitated by a cosensitizer. cdnsciencepub.com

The key steps in the tautomerization are as follows:

Formation of Radical Cation : The alkene is oxidized to its radical cation by the photo-excited sensitizer. cdnsciencepub.com

Deprotonation : A weak base in the solution assists in the deprotonation of the radical cation at an allylic position, forming an ambident radical. cdnsciencepub.com

Reduction : The radical is then reduced by the sensitizer radical anion to form an ambident anion. cdnsciencepub.com

Protonation : This anion is subsequently protonated. Protonation at the benzylic position yields the non-conjugated alkene tautomer, while protonation at the original site is an energy-wasting step. cdnsciencepub.com

This tautomerization is driven toward the isomer with the higher oxidation potential, which is often the less stable isomer. cdnsciencepub.com For example, 1-phenylpropene can be converted to 3-phenylpropene, and 2-methyl-1-phenylpropene (B151218) can be isomerized to 2-methyl-3-phenylpropene using this method. cdnsciencepub.comcdnsciencepub.com The regioselectivity of the initial deprotonation step is crucial and depends on the conformation and steric accessibility of the allylic C-H bonds. cdnsciencepub.com

Component Role in Photosensitized Tautomerization Example
Substrate Conjugated Phenyl Alkene1-Phenylpropene cdnsciencepub.com
Photosensitizer Electron Acceptor (e.g., 1,4-dicyanobenzene)Accepts an electron from the alkene upon irradiation. cdnsciencepub.com
Cosensitizer Mediator (e.g., biphenyl)Facilitates the electron transfer process. cdnsciencepub.com
Base Proton Acceptor (e.g., 2,4,6-trimethylpyridine)Assists in deprotonating the alkene radical cation. cdnsciencepub.com
Solvent Polar aprotic (e.g., acetonitrile)Supports the ionic intermediates. cdnsciencepub.com

Catalysis and Coordination Chemistry of 1 Phenyl 3 Methyl 1 Butyne

Transition Metal-Mediated Transformations

Palladium-Catalyzed Reactions

Palladium complexes are highly effective catalysts for a wide array of organic transformations, including cross-coupling reactions. nobelprize.orgresearchgate.net The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the final product and regenerate the Pd(0) catalyst. nobelprize.org

In the context of 1-phenyl-3-methyl-1-butyne, palladium catalysis has been employed in vicinal diarylation reactions of terminal 1,3-dienes. acs.org A three-component coupling strategy utilizing aryldiazonium tetrafluoroborates and arylboronic acids allows for the regioselective introduction of two different aryl groups across the terminal double bond of a 1,3-diene. acs.org While specific examples using this compound as the diene were not detailed, the study highlights the potential for such transformations. acs.org The efficiency of these reactions can be influenced by the electronic properties of the substrates and the nature of the ligands employed. acs.orgpnas.org

Ruthenium-Mediated Reactions

Ruthenium catalysts exhibit a rich and diverse chemistry with alkynes, facilitating transformations such as C-H bond activation, cyclization, and the formation of various organometallic complexes. nih.govacs.orgrsc.org

The reaction of this compound with ruthenium complexes can lead to the formation of ruthenium-alkenylcarbene complexes. smolecule.com These reactions showcase the reactivity of the alkyne's triple bond in coordination chemistry. smolecule.com While detailed studies on the formation of such complexes from this compound are not extensively documented in the provided results, the general reactivity pattern of terminal alkynes with ruthenium precursors suggests this possibility. smolecule.comacs.orgresearchgate.net The formation of these complexes often involves the rearrangement of an initially formed allenylidene or vinylidene intermediate. researchgate.netresearchgate.net

This compound can be utilized as a reactant in the ruthenium-catalyzed synthesis of functionalized cycloheptadienes. sigmaaldrich.comlookchem.com However, some ruthenium-catalyzed coupling reactions have shown limitations with sterically demanding terminal alkynes like this compound (referred to as 3-methyl-1-butyne (B31179) in some sources, which may be a point of ambiguity or a related but different compound). nih.govacs.orgmarquette.edu For instance, in certain ortho-C-H bond activation and cyclization reactions of arylamines with terminal alkynes, no coupling product was formed with this sterically hindered alkyne. nih.govacs.orgmarquette.edu This suggests that the steric bulk of the tert-butyl group can significantly impact the efficiency of certain ruthenium-catalyzed transformations.

Cobalt-Catalyzed Processes

Cobalt catalysis offers a complementary approach to other transition metals for alkyne functionalization. rsc.orgnih.govresearchgate.netchim.it Cobalt-catalyzed reactions often proceed through radical pathways or involve organocobalt intermediates. rsc.org

In the context of halofluoroalkylation of alkynes, cobalt catalysts have been used to achieve stereoselective additions. rsc.org However, reactions involving alkyl-substituted terminal alkynes, which would be structurally similar to this compound, have been reported to give lower yields. rsc.org For example, the cobalt-catalyzed bromo-carboxydifluoromethylation of alkynes showed high regiocontrol and E/Z diastereoselectivity for many substrates, but less success with alkyl-substituted terminal alkynes. rsc.org

Another significant cobalt-catalyzed reaction is the 1,1-diboration of terminal alkynes. nih.govacs.org This method provides a direct and atom-economical route to 1,1-diborylalkenes. nih.gov While the specific application of this reaction to this compound is not explicitly detailed, the broad scope and functional group tolerance of the reaction suggest its potential applicability. nih.govacs.org The reaction proceeds efficiently at room temperature with excellent 1,1-selectivity. acs.org

Table 1: Cobalt-Catalyzed 1,1-Diboration of Terminal Alkynes

Alkyne Substrate Diboron Reagent Product Yield (%)
1-Heptyne PinB–BDan 1,1-Diboryl-1-heptene derivative 77
1-Octyne PinB–BDan 1,1-Diboryl-1-octene derivative -

Data sourced from studies on cobalt-catalyzed 1,1-diboration of various terminal alkynes. nih.govacs.org

Titanium-Catalyzed Multicomponent Pyrrole (B145914) Synthesis

Titanium catalysts are effective in mediating multicomponent reactions, including the synthesis of highly substituted pyrroles. nih.govnih.govresearchgate.net A formal [2+2+1] reaction involving two alkyne molecules and a diazene, catalyzed by a titanium imido complex, leads to the oxidative synthesis of pyrroles. nih.gov

The mechanism involves the initial [2+2] cycloaddition of an alkyne with the titanium imido to form an azatitanacyclobutene intermediate. nih.gov This is followed by the insertion of a second alkyne to generate an azatitanacyclohexadiene, which then reductively eliminates the pyrrole product. nih.gov The regioselectivity of this reaction with unsymmetrical alkynes is influenced by both steric and electronic factors. researchgate.net For terminal alkynes, steric effects are the primary determinant of regioselectivity. researchgate.net Given the significant steric bulk of the tert-butyl group in this compound, it is expected to play a controlling role in the outcome of such a synthesis. This catalytic system has been shown to be effective for both internal and terminal alkynes under benchtop conditions. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,1-diborylalkenes
1-Heptyne
1-Octyne
3-methyl-1-butyne
Arylboronic acids
Aryldiazonium tetrafluoroborates
Azatitanacyclobutene
Azatitanacyclohexadiene
Bromo-carboxydifluoromethylation
Cycloheptadienes
Palladium
PinB–BDan
Pyrroles
Ruthenium
Ruthenium-alkenylcarbene
Titanium

Iridium-Catalyzed Hydrogen Borrowing Processes with Ortho-Disubstituted Ketones

Iridium-catalyzed hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and atom-economical synthetic methodology. This process typically involves the C-C bond formation between a ketone and an alcohol, where the alcohol acts as the alkylating agent and water is the sole byproduct. nih.govorganic-chemistry.org The general mechanism relies on a transition-metal catalyst to transiently remove hydrogen from an alcohol, generating a reactive aldehyde in situ. acs.org This aldehyde then undergoes an aldol-type condensation with a ketone to form an enone intermediate. Subsequently, the metal hydride species, formed in the initial dehydrogenation step, returns the "borrowed" hydrogen to the enone, yielding the final α-alkylated ketone and regenerating the catalyst. acs.org

Research has shown that the α-alkylation of simple methylene (B1212753) ketones to produce branched products is a challenging transformation. However, the use of ortho-disubstituted phenyl ketones has been identified as a crucial strategy to facilitate this reaction. acs.orgacs.org The steric hindrance provided by the ortho substituents is believed to favor the desired C-C bond formation. acs.org While this iridium-catalyzed hydrogen borrowing process is well-established for the α-alkylation of ketones using various alcohols, the direct participation of the alkyne this compound in this specific transformation is not described in the scientific literature. The established protocols utilize primary alcohols as the source of the alkyl group.

Detailed research findings have demonstrated the successful alkylation of various ortho-disubstituted aryl ketones with a range of alcohols using an iridium catalyst. The use of 2,4,6-trimethylphenyl and pentamethylphenyl ketones, for example, leads to branched products in consistently high yields. acs.org

Table 1: Iridium-Catalyzed α-Alkylation of Ortho-Disubstituted Ketones with Alcohols This table presents a selection of results from the literature demonstrating the scope of the hydrogen borrowing reaction with various alcohols and ortho-disubstituted ketones. The data is adapted from Donohoe et al., J. Am. Chem. Soc. 2015, 137, 50, 15664–15667. acs.orgacs.org

Ketone SubstrateAlcoholProductYield (%)
1-(2,4,6-trimethylphenyl)propan-1-oneBenzyl alcohol1-(2,4,6-trimethylphenyl)-2-methyl-3-phenylpropan-1-one91
1-(2,4,6-trimethylphenyl)propan-1-oneButan-1-ol2-methyl-1-(2,4,6-trimethylphenyl)heptan-1-one83
1-(2,4,6-trimethylphenyl)butan-1-oneBenzyl alcohol2-ethyl-3-phenyl-1-(2,4,6-trimethylphenyl)propan-1-one85
1-(pentamethylphenyl)propan-1-oneBenzyl alcohol2-methyl-1-(pentamethylphenyl)-3-phenylpropan-1-one91
1-(pentamethylphenyl)propan-1-oneHeptan-1-ol2-methyl-1-(pentamethylphenyl)nonan-1-one90

Ligand Behavior in Organometallic Chemistry

The alkyne this compound possesses a carbon-carbon triple bond that can interact with transition metals, allowing it to function as a ligand in organometallic chemistry. The reactivity of internal alkynes with metal complexes is diverse and can lead to a variety of important chemical transformations.

One notable reaction involving a closely related substrate is the formation of ruthenium vinyl carbene complexes. For instance, the reaction of a ruthenium hydride complex with 3-chloro-3-methyl-1-butyne (B142711) results in the formation of a stable ruthenium vinyl carbene, (PPh₃)₂Cl₂Ru=CH−CH=CMe₂. researchgate.net This transformation showcases the ability of the alkyne backbone to undergo rearrangement upon coordination to a metal center, leading to the formation of a metal-carbon double bond characteristic of carbene complexes. It has also been noted that this compound is involved in reactions with ruthenium complexes to form ruthenium-alkenylcarbene complexes, highlighting its utility in coordination chemistry. smolecule.com

Beyond carbene formation, internal alkynes like this compound are known to participate in a range of metal-catalyzed reactions. Ruthenium catalysts, in particular, are effective in promoting transformations such as cycloadditions and hydrofunctionalizations. illinois.eduacs.org The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), for example, is a powerful reaction that tolerates internal alkynes to produce highly substituted 1,2,3-triazoles. acs.orgcore.ac.uk Furthermore, ruthenium complexes can catalyze the trans-hydrofunctionalization of internal alkynes, including hydrosilylation and hydroalkynylation, which are valuable methods for synthesizing stereodefined alkenes. nih.govnih.gov

The coordination of this compound to a metal center activates the alkyne, making it susceptible to various nucleophilic and electrophilic attacks, thereby serving as a building block for more complex molecules.

Table 2: Potential Organometallic Reactions of this compound This table summarizes the types of reactions that internal alkynes can undergo when coordinated with transition metal catalysts, based on established principles of organometallic chemistry.

Reaction TypeCatalyst TypeResulting Transformation
Alkenylcarbene FormationRutheniumForms a ruthenium vinyl carbene complex. researchgate.netsmolecule.com
Azide-Alkyne Cycloaddition (RuAAC)Ruthenium[2+2+2] cycloaddition with an azide (B81097) to form a 1,4,5-trisubstituted 1,2,3-triazole. acs.orgcore.ac.uk
HydrosilylationRutheniumAddition of a Si-H bond across the alkyne, often with trans-selectivity. nih.gov
HydroalkynylationRutheniumAddition of a terminal alkyne across the internal alkyne to form a 1,3-enyne. nih.gov
HydrogenationIridium, RutheniumReduction of the alkyne to the corresponding alkene or alkane.

Computational and Theoretical Investigations of 1 Phenyl 3 Methyl 1 Butyne

Electronic Structure Calculations

The electronic structure of 1-phenyl-3-methyl-1-butyne has been a subject of theoretical studies, employing various computational methods to understand its geometry, stability, and reactivity. These investigations often utilize both ab initio Hartree-Fock (HF) and more sophisticated Density Functional Theory (DFT) methods.

Application of Hartree-Fock (HF) and Density Functional Theory (DFT) Methods (e.g., HF/6-31G(d), B3LYP/6-31G(d))

Hartree-Fock (HF) theory, a foundational ab initio method, provides a simplified yet insightful starting point for electronic structure calculations. For molecules like this compound, the HF method, often paired with basis sets like 6-31G(d), is used to obtain optimized geometries and initial electronic properties. acs.org However, HF theory does not account for electron correlation, which can be significant.

Density Functional Theory (DFT) methods have become a standard tool in computational chemistry due to their balance of accuracy and computational cost. grafiati.com The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from HF theory with exchange and correlation functionals from DFT, is particularly popular. acs.orggrafiati.com When combined with basis sets such as 6-31G(d) or larger ones like 6-311G(d,p), B3LYP calculations provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules. grafiati.combhu.ac.in These methods have been successfully applied to study related phenyl-alkyne systems, offering insights into their structural parameters. acs.org The choice of method and basis set can influence the accuracy of the results, with DFT methods generally providing more accurate geometries compared to HF due to the inclusion of electron correlation. mdpi.com

Conformational Analysis and Energy Profiles using Semi-Empirical Methods (e.g., AM1)

To explore the conformational landscape of flexible molecules like this compound, semi-empirical methods such as Austin Model 1 (AM1) are often employed. uni-muenchen.descispace.com These methods are computationally less demanding than ab initio or DFT methods, making them suitable for scanning potential energy surfaces. mdpi.comuni-muenchen.de A common approach involves systematically rotating specific dihedral angles and calculating the corresponding energy to generate a potential energy profile. scispace.com This analysis helps identify the most stable conformers (energy minima) and the transition states connecting them. While semi-empirical methods provide a qualitative understanding of the conformational preferences, the relative energies are often refined using higher-level methods like DFT or MP2 for greater accuracy. mdpi.comscispace.com For similar molecules, this approach has been used to identify low-energy conformations by varying key torsional angles over a full 360° range. scispace.com

Vibrational Frequency Analysis

Vibrational frequency analysis is a crucial computational tool for characterizing stationary points on a potential energy surface as either minima (stable structures) or transition states. ijnc.ir For an optimized geometry to be a true minimum, all calculated vibrational frequencies must be real (positive). ijnc.ir The presence of one imaginary frequency indicates a transition state structure. ijnc.ir

These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)), provide theoretical vibrational spectra. acs.orgresearchgate.net While the calculated frequencies are often systematically higher than experimental values, they can be brought into better agreement by applying a scaling factor. researchgate.netacs.org The value of this scaling factor is method-dependent. researchgate.net The computed vibrational spectra are invaluable for assigning experimental infrared (IR) and Raman bands to specific molecular motions, such as C-H stretches, C≡C triple bond stretches, and phenyl ring vibrations. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for Phenylalkyne Moieties

Vibrational ModeTypical Frequency Range (cm⁻¹) (Calculated)
Phenyl C-H Stretch3000 - 3100
Alkyl C-H Stretch2850 - 3000
C≡C Stretch2100 - 2260
Phenyl C=C Stretch1450 - 1600

Note: The exact frequencies for this compound would require specific calculations. This table provides typical ranges for related functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's electronic behavior.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile or base. youtube.com A higher HOMO energy generally corresponds to greater reactivity as a nucleophile.

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com A lower LUMO energy indicates a greater propensity to act as an electrophile.

The HOMO-LUMO gap (the energy difference between these two orbitals) is an important indicator of molecular stability and reactivity. grafiati.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of a more reactive molecule. grafiati.com For this compound, the HOMO is expected to have significant contributions from the π-system of the phenyl ring and the alkyne moiety, while the LUMO will be the corresponding antibonding π* orbital. The specific energies and distributions would be determined through quantum chemical calculations. bhu.ac.in

Table 2: Illustrative FMO Data for a Phenylalkyne System

OrbitalEnergy (eV)
HOMO-8.5 to -9.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap7.0 to 9.0

Note: These are representative values for similar molecules. Actual values for this compound would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted onto a constant electron density surface, using a color scale to represent different potential values. researchgate.net

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. researchgate.net

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net

Green regions: Correspond to areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show a region of high electron density (red) associated with the π-electrons of the carbon-carbon triple bond and the phenyl ring. acs.org This makes these areas the most likely sites for interaction with electrophiles. The hydrogen atoms of the phenyl and methyl groups would exhibit a positive potential (blue or greenish-blue), making them potential sites for interaction with nucleophiles. acs.org MEP analysis is a powerful guide for predicting the sites of electrophilic and nucleophilic reactions. uni-muenchen.de

Advanced DFT Applications in Structure-Reactivity Relationships

Advanced applications of DFT extend beyond simple geometry optimization and frequency calculations to provide deeper insights into chemical reactivity. uomustansiriyah.edu.iqggckondagaon.in By analyzing the electronic properties derived from DFT calculations, it is possible to establish quantitative structure-reactivity relationships (QSTR). mdpi.com

For instance, the energies of frontier orbitals (HOMO and LUMO) and other quantum chemical descriptors can be correlated with experimental reactivity data. mdpi.com Techniques like distortion/interaction analysis, also known as activation strain model, can be used to dissect the activation energy of a reaction into contributions from the structural distortion of the reactants and the interaction between them. nih.gov This approach has been instrumental in understanding reactivity trends in various reactions, including cycloadditions involving alkynes. nih.gov

Furthermore, conceptual DFT provides a framework for defining and calculating reactivity indices such as electronegativity, chemical hardness, and softness from the energies of the frontier orbitals. grafiati.com These indices help in rationalizing and predicting the behavior of molecules in chemical reactions. By studying how substituents on the phenyl ring or alkyl group of this compound affect these calculated descriptors, one can predict how its reactivity would be modulated. ggckondagaon.in

Theoretical Kinetic Studies of Reaction Pathways

Theoretical kinetic studies are crucial for understanding the detailed mechanisms and predicting the outcomes of chemical reactions involving this compound. These computational investigations provide insights into reaction barriers, transition states, and rate constants, which are often difficult to determine experimentally. While comprehensive theoretical kinetic studies specifically targeting this compound are not extensively documented in the public domain, the methodologies and findings from studies on structurally similar alkynes, such as 3-methyl-1-butyne (B31179) and other phenyl-substituted alkynes, offer significant transferable knowledge.

Research Findings

Theoretical investigations into the reaction pathways of alkynes often focus on combustion chemistry and synthetic transformations. For instance, systematic theoretical studies on hydrogen abstraction reactions from alkynes by radicals like hydrogen (H) and hydroxyl (OH) are critical for understanding combustion processes. researchgate.net Such studies typically employ high-level quantum chemistry methods to elucidate the potential energy surface and calculate reaction rate constants.

A pertinent example is the theoretical study of hydrogen abstraction from 3-methyl-1-butyne, a close structural analog lacking the phenyl group. Research in this area utilizes density functional theory (DFT) methods, such as M06-2X with a cc-pVTZ basis set, for geometry optimizations and frequency calculations. researchgate.net To achieve high accuracy in energy calculations, more sophisticated methods like the Weizmann-1-based (W1BD) theory or the coupled-cluster singles and doubles with perturbative triples (CCSD(T)) extrapolated to the complete basis set (CBS) limit are often used as benchmarks. researchgate.net

The primary reaction pathways investigated in such studies include the abstraction of different types of hydrogen atoms present in the molecule. For this compound, these would be the acetylenic hydrogen, the tertiary hydrogen at the isopropyl group, and the primary hydrogens of the methyl groups. The calculated activation energies (Ea) and rate constants (k) for these abstraction channels provide a quantitative measure of the likelihood of each pathway.

The general findings from these theoretical studies indicate that the rate constants for hydrogen abstraction are highly dependent on the type of C-H bond being broken and the attacking radical. The propargylic hydrogens in alkynes are of particular interest due to the role they play in the formation of soot precursors during combustion. researchgate.net

In the context of synthetic organic chemistry, theoretical studies can also be applied to understand reaction mechanisms like hydrogenation or metallation. For example, kinetic modeling of the hydrogenation of 1-phenyl-1-propyne (B1211112) has been successfully described using Langmuir-Hinshelwood kinetics, based on a reaction mechanism involving competitive adsorption of the reactants on a catalyst surface. mdpi.com Similar approaches could be used to model the reaction kinetics of this compound in heterogeneous catalysis.

Furthermore, computational studies on the reaction of phenyl radicals with propargyl radicals to form phenylpropyne isomers demonstrate the complexity of potential energy surfaces for such reactions. rsc.org These studies often employ Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation analysis to calculate pressure- and temperature-dependent rate constants and product branching ratios. rsc.org

Data Tables

The following tables represent the types of data generated from theoretical kinetic studies. The values are hypothetical for this compound, based on trends and data from analogous systems reported in the literature.

Table 1: Calculated Activation Energies for Hydrogen Abstraction from this compound by OH Radical

Reaction ChannelC-H Bond TypeActivation Energy (Ea) (kcal/mol)
R1Acetylenic C-H5.2
R2Tertiary C-H (isopropyl)2.8
R3Primary C-H (methyl)4.5

Note: These values are illustrative and based on general trends in alkyne reactivity.

Table 2: Calculated Rate Constants for Hydrogen Abstraction from this compound by OH Radical at 1000 K

Reaction ChannelRate Constant (k) (cm³ molecule⁻¹ s⁻¹)
R11.5 x 10⁻¹²
R28.2 x 10⁻¹²
R33.1 x 10⁻¹²

Note: These values are for illustrative purposes to demonstrate the output of theoretical kinetic calculations.

Table 3: Arrhenius Parameters for the Unimolecular Decomposition of a Hypothetical Intermediate in this compound Reactions

Reaction PathwayPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kcal/mol)
Isomerization to an allene (B1206475)10¹³45
C-C bond cleavage10¹⁵60

Note: This table illustrates the kinetic parameters that can be derived from theoretical calculations for use in larger kinetic models.

Spectroscopic Characterization and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Phenyl-3-methyl-1-butyne displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region. The methine proton of the isopropyl group shows a septet, while the methyl protons of the isopropyl group exhibit a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. nih.gov The spectrum of this compound shows signals for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the isopropyl group. nih.govchemicalbook.com The chemical shifts of the alkynyl carbons are characteristic, with one appearing further downfield due to the influence of the phenyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H7.2-7.5 (m)122-132
Methine-H (CH)2.8-3.0 (sept)28-32
Methyl-H (CH₃)1.2-1.4 (d)22-24
Alkynyl-C (C≡C-Ph)-80-90
Alkynyl-C (C≡C-iPr)-90-100

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

To unambiguously assign all proton and carbon signals, advanced NMR techniques are employed. ipb.pt One-dimensional (1D) techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable. mdpi.com HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals long-range (2-3 bond) correlations between carbons and protons. These correlations are instrumental in confirming the connectivity of the phenyl group, the alkyne, and the isopropyl moiety in this compound.

The progress of reactions involving alkynes, such as cycloadditions, can be monitored in real-time using advanced NMR techniques. nih.govresearchgate.netdntb.gov.uanih.gov Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can significantly enhance NMR signals, allowing for the detection of low-concentration species and the monitoring of fast reactions. nih.govresearchgate.netnih.gov This method is particularly useful for studying the mechanisms of reactions like the copper-catalyzed azide-alkyne cycloaddition ("click reaction") on a benchtop NMR system. nih.govresearchgate.netnih.gov While specific studies on this compound using SABRE were not found, the technique is broadly applicable to alkyne-containing compounds. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz In the IR spectrum of this compound, the most prominent and diagnostic absorption is the stretching vibration of the carbon-carbon triple bond (C≡C).

Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C≡C (Alkyne)Stretch~2230 (weak to medium)
C-H (Aromatic)Stretch3000-3100
C-H (Alkyl)Stretch2850-2970
C=C (Aromatic)Stretch~1600 and ~1480

The presence of a sharp band around 2230 cm⁻¹ is a clear indicator of the internal alkyne functionality. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group are observed just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the phenylacetylene (B144264) system, where the phenyl group is conjugated with the carbon-carbon triple bond. This conjugation leads to characteristic π → π* transitions.

The UV-Vis spectrum of compounds with a phenylacetylene core typically shows multiple absorption bands. These bands arise from the electronic transitions within the benzene (B151609) ring, which are influenced by the substitution with the alkyne group. The extended conjugation shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.

Mass Spectrometry (MS) Applications in Reaction Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. numberanalytics.com For this compound (C₁₁H₁₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.21 g/mol ). nih.gov

In the context of reaction monitoring, MS is invaluable for identifying reaction products. For instance, in a reaction involving this compound, MS can be used to confirm the formation of the desired product by detecting its molecular ion peak. Fragmentation patterns observed in the mass spectrum can also provide structural information about the product. For example, the loss of a methyl group (CH₃) or an isopropyl group (C₃H₇) from the molecular ion would result in characteristic fragment ions, helping to confirm the structure of the reaction product.

High-Resolution Mass Spectrometry for Investigating Formation and Evolution of Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision. This capability allows for the determination of the elemental composition of a molecule or its fragments from its exact mass. uni-saarland.de In the context of this compound, HRMS is instrumental in studying complex reaction mechanisms by identifying short-lived reaction intermediates.

In research, such as gold-catalyzed reactions involving alkynes, identifying the transient species formed during the catalytic cycle is key to understanding the reaction pathway. researchgate.net By coupling a reaction vessel to an HRMS instrument, typically via electrospray ionization (ESI), researchers can sample the reaction mixture at various time points. The high resolving power of the spectrometer can distinguish between ions of the same nominal mass but different elemental formulas, providing unambiguous identification of intermediates. uni-saarland.deresearchgate.net

For example, in a hypothetical catalyzed reaction of this compound, HRMS could be used to detect and identify key intermediates, such as metal-alkyne complexes or rearranged carbocationic species. The exact mass measurements provide direct evidence for the formation and subsequent evolution of these species, confirming or refuting proposed mechanistic pathways. nih.gov

Table 1: Illustrative HRMS Data for Hypothetical Intermediates in a Reaction of this compound

Hypothetical Intermediate Elemental Formula Calculated Exact Mass (Da) Observed m/z Interpretation
Protonated Analyte[C₁₁H₁₃]⁺145.1012145.1011The starting material, this compound, is detected in its protonated form.
Catalyst-Analyte Adduct[C₁₁H₁₂Au]⁺341.0596341.0595A gold(I) catalyst has complexed with the alkyne, an initial step in many gold-catalyzed reactions.
Hydrated Intermediate[C₁₁H₁₄O+H]⁺163.1118163.1117Water has added across the triple bond, forming a protonated enol or ketone intermediate.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique used for the mass analysis of large, nonvolatile, or thermally fragile molecules. nih.gov The sample, such as this compound or products from its reactions, is co-crystallized with an excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). nih.gov A pulsed laser irradiates the crystal, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions [M+H]⁺ or [M+Na]⁺. nih.gov

These ions are then accelerated into a field-free flight tube. Because all ions are given the same kinetic energy, their velocity depends on their mass. Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly. The time of flight is directly proportional to the square root of the m/z ratio, allowing for precise mass determination. nih.gov

While often used for macromolecules like proteins, MALDI-TOF-MS is also a valuable tool for characterizing synthetic organic molecules and polymers derived from monomers like this compound. It can quickly confirm the molecular weight of a target compound or analyze the composition of a reaction mixture with minimal fragmentation, complementing the data obtained from other mass spectrometry methods. doi.orgnih.gov

Table 2: Principle of MALDI-TOF-MS for the Analysis of this compound

Component Description Role in Analysis
Analyte This compound (C₁₁H₁₂)The compound of interest to be mass-analyzed.
Matrix e.g., α-Cyano-4-hydroxycinnamic acidAbsorbs laser energy, facilitating soft ionization and vaporization of the analyte. nih.gov
Laser Pulsed UV Laser (e.g., Nitrogen laser, 337 nm)Provides the energy for the desorption/ionization process.
Detected Ion e.g., [C₁₁H₁₂ + H]⁺ or [C₁₁H₁₂ + Na]⁺The intact, ionized analyte whose time of flight is measured to determine its mass.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of a molecule in the solid state.

To perform this analysis, a high-quality single crystal of the compound is required. For a compound like this compound, which is a liquid at room temperature, this would involve growing a crystal at low temperatures. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. mdpi.com

By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be calculated. From this map, the positions of individual atoms are determined, and a complete molecular structure is built. mdpi.comrcsi.science This information is crucial for understanding stereochemistry, intermolecular interactions (such as hydrogen bonding or π-stacking), and how the molecule packs in the solid state, all of which influence its physical properties. researchgate.net Although a specific crystal structure for this compound is not publicly documented, the table below illustrates the typical data obtained from an SC-XRD experiment on a related organic molecule. mdpi.com

Table 3: Representative Crystallographic Data from a Single-Crystal X-ray Diffraction Analysis

Parameter Description Example Data (for a representative organic molecule mdpi.com)
Formula The elemental composition of the molecule.C₁₁H₁₃N₃O
Molecular Weight The mass of one mole of the compound.203.24 g/mol
Crystal System One of the seven crystal systems describing the lattice symmetry.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/n
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 11.9Å, b = 5.9Å, c = 15.2Å, α = 90°, β = 109.1°, γ = 90°
Volume (V) The volume of the unit cell.1014 ų
Z The number of molecules per unit cell.4
Density (calculated) The calculated density of the crystal.1.331 g/cm³
R-value A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The compound's structure is well-suited for elaborations into a variety of complex organic molecules, finding use in the synthesis of polymers, and as an intermediate for products in the pharmaceutical and agrochemical sectors.

Synthesis of Polyalkynes and Cycloalkynes

While direct polymerization of 1-phenyl-3-methyl-1-butyne is not extensively documented, the synthesis of polyalkynes from related phenyl-substituted alkynes is an established field. For instance, 1-phenyl-1-alkynes have been polymerized using catalysts like Tantalum(V) chloride (TaCl5) to produce high molecular weight polymers. researchgate.net The synthesis of strained cycloalkynes, which are highly reactive intermediates, often involves methods like 1,2-elimination reactions and the degradation of 1,2-dihydrazone systems. researchgate.net These reactive molecules are valuable in cycloaddition reactions. researchgate.net The development of new synthetic methods using precursors like bidiazirines has enabled the generation of both unstrained alkynes, such as 2-butyne, and highly strained cycloalkynes, like cyclohexyne (B14742757) and norbornyne. researchgate.net

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is utilized as a chemical intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. smolecule.com The related compound, 3-methyl-1-butyne (B31179), also serves as an intermediate for pharmaceuticals. guidechem.comfishersci.ptfishersci.cachemicalbook.com For example, a structurally similar compound, 2-methyl-4-phenyl-3-butyn-2-ol, acts as an intermediate in the creation of various pharmaceuticals and is also used in the agrochemical sector for producing pesticides. lookchem.com Another related diketone, 2-methyl-1-phenylbutane-1,3-dione, is noted for its applications in organic synthesis and as a potential intermediate for both pharmaceuticals and agrochemicals. cymitquimica.com

Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Pyrazolones, Pyrroles)

Heterocyclic compounds are crucial in medicinal chemistry. While the direct conversion of this compound to pyrazolones is not the standard method, related structures are key in their synthesis. The common synthesis for 1-phenyl-3-methyl-5-pyrazolone involves the condensation of phenylhydrazine (B124118) with methyl acetoacetate. google.com This pyrazolone (B3327878) is a precursor to various derivatives, including analgesics like antipyrine (B355649) and aminopyrine, and is used in the synthesis of dyes. shandongxinhuapharma.com However, alkynes can be used to construct spiropentadiene pyrazolones. In a rhodium-catalyzed reaction, α-arylidene pyrazolones react with internal alkynes like 1-phenyl-1-butyne (B1346892) to yield these complex spiro compounds. acs.org

Pyrroles, another important class of heterocycles, can be synthesized from alkyne precursors. organic-chemistry.orgresearchgate.net A notable example involves the indium(III)-catalyzed intramolecular cyclization of homopropargyl azides. acs.org For instance, 4-azido-1-phenyl-1-butyne, a related alkyne, undergoes this reaction to produce 2-phenylpyrrole in high yield. acs.orgnih.gov This method is effective for a range of substituted pyrroles and demonstrates the utility of alkyne functionalities in constructing these heterocyclic rings. acs.orgnih.gov

Potential Applications in Polymer Chemistry Due to Reactive Alkyne Functional Group

The presence of the reactive alkyne functional group in this compound suggests potential applications in material science and polymer chemistry. smolecule.com Phenyl-substituted alkynes, such as 1-phenyl-1-alkynes, have been successfully polymerized using niobium and tantalum-based catalysts to yield high molecular weight polymers that are soluble and form white, air-stable solids. researchgate.net For example, the polymerization of 1-phenyl-1,3-butadiene, a related monomer, can be controlled to produce polymers with high stereoregularity. acs.orgacs.org The resulting poly(1-phenyl-1,3-butadiene) can be hydrogenated to poly(4-phenyl-1-butene), demonstrating how the polymer backbone can be modified to alter properties like the glass transition temperature. acs.orgacs.org The copolymerization of such monomers with other olefins, like 3-methyl-1-butene, allows for the creation of copolymers with tailored properties. google.com

Table 1: Polymerization of Phenyl-Substituted Monomers

Monomer Catalyst System Resulting Polymer Key Findings Reference
1-Phenyl-1-alkynes TaCl5 / nBu4Sn Poly(1-phenyl-1-alkynes) High molecular weight (up to 1.5 x 10⁶), soluble white solids. researchgate.net
1-Phenyl-1,3-butadiene Titanium [OSSO]-type / MAO Isotactic poly(1-phenyl-1,3-butadiene) High 3,4-regioselectivity and isotacticity (>99%). acs.orgacs.org
Diphenylacetylenes Tungsten(VI) chloride / Tetraphenyltin Poly(diphenylacetylene)s Polymerization proceeds through a migratory insertion mechanism. researchgate.net

Preparation of Diborylated Building Blocks through Transformations of Related Compounds

Diborylated organic molecules are exceptionally versatile building blocks in modern organic synthesis. researchgate.net While direct diborylation of this compound is not specifically detailed, transformations of closely related compounds are used to generate these valuable reagents. In a key synthetic transformation, diborylcyclopropanes can be treated with 3-chloro-1-lithio-3-methyl-1-butyne, a derivative of the title compound. nih.gov This reaction yields diborylated allenylcyclopropanes through a 1,2-migration of the cyclopropyl (B3062369) group in a borate (B1201080) intermediate. nih.gov These allenylcyclopropanes can then undergo further reactions, such as rhodium-catalyzed ring expansion, to form 1,2-diboryl-3-methylenecyclopentenes, which are difficult to synthesize via other methods. nih.gov Furthermore, methods have been developed for the synthesis of 1,2-diborylated butadienes from propargylic epoxides, which can then be used in sequential reactions with aldehydes. diva-portal.org

Table 2: Synthesis of Diborylated Compounds from Related Precursors

Starting Material Reagent Product Significance Reference
Diborylcyclopropanes 3-chloro-1-lithio-3-methyl-1-butyne Diborylated allenylcyclopropanes Provides novel diborylated building blocks. nih.gov
Propargylic epoxides Diboron reagent 1,2-Diborylated butadienes Creates versatile reagents for sequential reactions. diva-portal.org

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthetic Routes Utilizing 1-Phenyl-3-methyl-1-butyne

The creation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While the synthesis of some chiral alkynes has been documented, the development of new asymmetric methods utilizing prochiral substrates like this compound is a significant area of future research. unipi.it The focus is on developing catalytic enantioselective transformations that can introduce chirality efficiently and with high stereocontrol.

Emerging strategies in asymmetric synthesis, such as the use of chiral auxiliaries like (R)-tert-butanesulfinamide or the application of asymmetric dihydroxylation, could be adapted for this purpose. researchgate.netbeilstein-journals.org The goal is to move beyond classical resolution methods towards more elegant catalytic approaches. researchgate.net Research into chiral transition metal complexes, which have proven effective for various reductions and cycloisomerizations, represents a promising frontier. pku.edu.cnsoton.ac.uk The development of catalysts that can effectively differentiate the prochiral faces of the molecule or selectively react at one of the propargylic positions is a key challenge. Success in this area would unlock access to a new range of enantioenriched building blocks derived from this compound for use in complex molecule synthesis. acs.org

Exploration of New Catalytic Systems for Highly Selective Transformations

The functionalization of internal alkynes with high regioselectivity and stereoselectivity remains a formidable challenge in organic synthesis. Future research will heavily focus on discovering and optimizing new catalytic systems that can control the outcome of reactions involving this compound.

Recent advancements have shown that catalyst performance can be finely tuned. For instance, in the cobalt-catalyzed hydrosilylation of the related 1-phenyl-1-butyne (B1346892), the regioselectivity can be switched by using different additives, as detailed in the table below. chinesechemsoc.org

Catalyst SystemAdditiveSolventTemp (°C)Time (h)Regioselectivity (β/α)Yield (%)
L1 -CoCl₂AlⁱBu₃Toluene25-351016:8493
L1 -CoCl₂NaBArFToluene25-3510>99:195
Data derived from studies on 1-phenyl-1-butyne, indicating potential pathways for this compound. chinesechemsoc.org

This additive-controlled regiodivergence offers a powerful tool for future synthetic applications. chinesechemsoc.org Furthermore, the exploration of catalysts based on earth-abundant metals like iron and cobalt is a growing trend, aiming for more sustainable chemical processes. chinesechemsoc.orgnih.gov Single-atom alloy (SAA) catalysts, such as Pd₁Ag₃, have demonstrated exceptional and stable selectivity in the hydrogenation of alkynes to alkenes, preventing over-reduction to alkanes—a strategy that could be highly beneficial for the selective reduction of this compound. mdpi.com Conversely, some current catalytic systems are ineffective for this substrate; for example, a palladium-catalyzed carbonylative borylation procedure failed with 3-methyl-1-butyne (B31179), indicating the need for bespoke catalyst development. rsc.orgresearchgate.net Future work will likely involve designing catalysts that can overcome the steric hindrance of the isopropyl group while enabling a wide range of transformations, including hydroarylation, difunctionalization, and annulation reactions. acs.orgscispace.comrsc.org

Advanced Mechanistic Studies of Complex Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. For this compound, this involves moving beyond simple product analysis to detailed kinetic and computational investigations.

Historically, kinetic studies on related alkynes like 1-phenyl-1-butyne have provided insights into processes such as metallation. bohrium.com Modern research, however, increasingly relies on computational tools like Density Functional Theory (DFT) to elucidate complex reaction pathways. mdpi.com For example, DFT calculations were instrumental in explaining the origin of regioselectivity in the cobalt-catalyzed hydrosilylation of 1-phenyl-1-butyne, revealing that the transition state energy barriers for α- versus β-addition were influenced by the additive used. chinesechemsoc.org

Future mechanistic studies on this compound will likely involve:

In-situ Spectroscopy: To observe reactive intermediates and catalyst resting states directly.

Kinetic Analysis: To determine reaction orders and activation parameters, providing empirical support for proposed mechanisms. acs.org

Computational Modeling: Employing DFT and other methods to map potential energy surfaces, identify transition states, and understand non-covalent interactions that influence selectivity. mdpi.comarxiv.org

These advanced studies will be essential for unraveling the mechanisms of novel catalytic transformations and for predicting new reactivity patterns. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages, including enhanced safety, faster reaction times, rapid optimization, and easier scalability. researchgate.netnih.gov The integration of this compound chemistry with these modern technologies is a promising future direction.

Flow reactors can operate at temperatures and pressures exceeding the solvent's boiling point (superheated conditions), which can dramatically accelerate reaction rates and sometimes eliminate the need for a catalyst. nih.gov Automated synthesis platforms, which combine flow reactors with robotic handling and online analysis, allow for the rapid screening of reaction parameters and the generation of small compound libraries for discovery purposes. acs.org

Applying this technology to this compound could enable:

Rapid Optimization: Quickly screening catalysts, solvents, and temperatures to find optimal conditions for a desired transformation.

Synthesis of Libraries: Automating the reaction of this compound with various partners to create a diverse set of derivatives for biological or materials screening.

Improved Process Safety: Safely handling hazardous reagents or unstable intermediates by generating them in situ and consuming them immediately in a continuous stream. researchgate.net

Potential Applications in Supramolecular Chemistry and Nanomaterials

Alkynes are fundamental building blocks in materials science, used in the synthesis of conjugated polymers, carbon nanomaterials, and other advanced materials. numberanalytics.comnumberanalytics.com this compound, with its specific steric and electronic properties, could be explored as a unique monomer or precursor in this context. The phenyl and isopropyl groups can influence the solubility, processability, and final properties of polymers derived from it. rsc.org

A particularly exciting frontier is the use of supramolecular capsules as "nanoreactors" to influence chemical reactions. mdpi.comiranchembook.ir By encapsulating a substrate within a confined molecular environment, it is possible to alter its reactivity and selectivity. Research has shown that the gold-catalyzed conversion of 4-phenyl-1-butyne (B98611) is significantly affected when conducted inside a resorcinarene (B1253557) hexameric capsule, demonstrating the potential of this approach. mdpi.comresearchgate.net Future research could investigate the transformations of this compound within such nanoreactors to achieve otherwise inaccessible product distributions or to catalyze reactions under milder conditions.

High-Throughput Screening for Discovering New Reactivity Patterns and Synthetic Applications

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of thousands of different reaction conditions in parallel. researchgate.net This approach, widely used in drug discovery, is increasingly being applied to catalyst development and reaction discovery. acs.org

For this compound, HTS could be employed to:

Discover Novel Catalysts: By screening large libraries of metal-ligand combinations for activity in a specific transformation. researchgate.net

Identify New Reactions: By reacting this compound against a diverse array of reagents under a wide range of conditions to uncover unexpected reactivity patterns.

Optimize Reaction Conditions: To quickly identify the optimal parameters (catalyst, solvent, temperature, additives) for a known transformation, maximizing yield and selectivity.

The combination of HTS with automated synthesis and data analysis can dramatically accelerate the pace of discovery, unlocking the full synthetic potential of this compound and leading to new applications in various fields of chemistry.

Q & A

Basic Research Question: What are the recommended synthetic routes for 1-Phenyl-3-methyl-1-butyne, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of terminal alkynes like this compound often employs Sonogashira coupling or dehydrohalogenation. For Sonogashira coupling, use a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper iodide co-catalyst in an amine base (e.g., piperidine) to couple phenylacetylene derivatives with propargyl halides. Optimize temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to balance reactivity and side-product formation . For dehydrohalogenation, ensure anhydrous conditions (e.g., Schlenk line techniques) to eliminate HX from halogenated precursors, using strong bases like KOtBu . Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time.

Basic Research Question: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify alkyne protons (δ 1.8–2.5 ppm for methyl groups; δ 2.5–3.5 ppm for acetylenic protons). Compare with computed spectra (DFT methods) for validation .
  • FT-IR : Confirm C≡C stretch (~2100–2260 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
  • GC-MS/HPLC : Quantify purity (>95% recommended for mechanistic studies). Use internal standards (e.g., deuterated analogs) to calibrate retention times .

Advanced Research Question: How can contradictory spectroscopic data for this compound derivatives be resolved?

Methodological Answer:
Divergent NMR/IR results often stem from solvent effects, tautomerism, or impurities.

  • Solvent Polarity : Re-run NMR in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess conformational stability .
  • Computational Validation : Use Gaussian or ORCA software to simulate spectra under different dielectric conditions. Compare with experimental data to identify artifacts .
  • Advanced Mass Spectrometry : Employ high-resolution LC-MS to detect trace impurities (e.g., oxidation byproducts) that may skew results .

Advanced Research Question: What strategies mitigate air sensitivity during this compound’s handling in catalytic studies?

Methodological Answer:
Terminal alkynes are prone to oxidation and polymerization. Implement:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for synthesis and storage .
  • Stabilization Additives : Introduce radical inhibitors (e.g., BHT) or copper(I) salts to suppress oxidative dimerization .
  • Real-Time Monitoring : Track oxygen levels via fluorescence-based sensors (e.g., Ru(bpy)³⁺ probes) in reaction vessels .

Advanced Research Question: How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Methodological Answer:
Apply density functional theory (DFT) to:

  • Transition State Analysis : Locate energy barriers for alkyne insertion in catalytic cycles (e.g., using B3LYP/6-31G* basis sets).
  • Solvent Effects : Incorporate PCM models to simulate solvent interactions in coupling reactions .
  • Machine Learning : Train models on existing datasets (e.g., Cambridge Structural Database) to predict regioselectivity in alkyne functionalization .

Basic Research Question: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods for synthesis and aliquot preparation due to volatility and potential respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (alkynes are flammable) .
  • Waste Disposal : Quench residual alkyne with copper(I) chloride in ethanol before disposal to prevent exothermic reactions .

Advanced Research Question: How do surface interactions (e.g., labware materials) affect this compound’s stability in long-term studies?

Methodological Answer:
Indoor surfaces (glass, stainless steel, polymers) can catalyze degradation via adsorption.

  • Microspectroscopic Imaging : Use AFM or ToF-SIMS to map surface residues and identify reactive sites .
  • Accelerated Aging Tests : Store samples on different substrates under controlled humidity/temperature. Monitor decomposition via Raman spectroscopy .

Advanced Research Question: How to design a statistically robust assay for this compound’s bioactivity?

Methodological Answer:

  • Triangulation : Combine quantitative (e.g., IC₅₀ measurements) and qualitative data (e.g., microscopy for cell viability) .
  • Power Analysis : Pre-determine sample size using pilot data to ensure statistical significance (α=0.05, β=0.2) .
  • Blinding : Implement double-blind protocols to minimize bias in data collection/analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.